molecular formula C10H11NO5S B1493936 3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid

3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid

Cat. No.: B1493936
M. Wt: 257.27 g/mol
InChI Key: FCBAZVFULZYDEN-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid, also known by its IUPAC name (2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]-2-propenoic acid, is a compound with the molecular formula C10H11NO5S and a molecular weight of 257.27 g/mol . This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a propenoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The propenoic acid moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxy group and a sulfamoyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H11NO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15)

InChI Key

FCBAZVFULZYDEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N

Origin of Product

United States

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